![molecular formula C15H17N3O2S2 B4677380 4-[({[(3-methylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4677380.png)
4-[({[(3-methylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide
Overview
Description
4-[({[(3-methylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide, also known as Methylthio-DADLE, is a compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of opioids and has been shown to have potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
4-[({[(3-methylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamideADLE acts as a selective agonist of the delta-opioid receptor, which is one of the three major types of opioid receptors in the body. Activation of the delta-opioid receptor leads to the inhibition of neurotransmitter release, resulting in a decrease in pain perception.
Biochemical and Physiological Effects:
4-[({[(3-methylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamideADLE has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have analgesic, anti-inflammatory, and antitumor properties. Additionally, it has been shown to have a protective effect on the heart and brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[({[(3-methylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamideADLE in lab experiments is its high selectivity for the delta-opioid receptor, which allows for more precise investigation of the role of this receptor in various physiological processes. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research involving 4-[({[(3-methylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamideADLE. One area of interest is its potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, there is ongoing research into the development of new compounds that are more potent and selective agonists of the delta-opioid receptor. Finally, further investigation into the biochemical and physiological effects of 4-[({[(3-methylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamideADLE may lead to a better understanding of the role of opioids in the body and the development of new therapies.
Scientific Research Applications
4-[({[(3-methylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamideADLE has been extensively used in scientific research to study the mechanism of action of opioids and their effects on the body. It is commonly used in in vitro and in vivo experiments to investigate the role of opioids in pain modulation and addiction.
properties
IUPAC Name |
1-(3-methylphenyl)-3-[(4-sulfamoylphenyl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-11-3-2-4-13(9-11)18-15(21)17-10-12-5-7-14(8-6-12)22(16,19)20/h2-9H,10H2,1H3,(H2,16,19,20)(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXZZMUEPNJBCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(3-Methylphenyl)carbamothioyl]amino}methyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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